methyl dibenzo[b,d]furan-2-carboxylate methyl dibenzo[b,d]furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 58841-72-8
VCID: VC6168262
InChI: InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Molecular Formula: C14H10O3
Molecular Weight: 226.231

methyl dibenzo[b,d]furan-2-carboxylate

CAS No.: 58841-72-8

Cat. No.: VC6168262

Molecular Formula: C14H10O3

Molecular Weight: 226.231

* For research use only. Not for human or veterinary use.

methyl dibenzo[b,d]furan-2-carboxylate - 58841-72-8

Specification

CAS No. 58841-72-8
Molecular Formula C14H10O3
Molecular Weight 226.231
IUPAC Name methyl dibenzofuran-2-carboxylate
Standard InChI InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Standard InChI Key QSQTUIVYNKZDHU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Methyl dibenzo[b,d]furan-2-carboxylate consists of two benzene rings fused to a central furan ring, with a carboxylate ester group at the 2-position. The IUPAC name, methyl dibenzofuran-2-carboxylate, reflects this arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₀O₃
Molecular Weight226.231 g/mol
SMILESCOC(=O)C1=CC2=C(OC3=C2C=CC=C3)C=C1
InChI KeyQSQTUIVYNKZDHU-UHFFFAOYSA-N
SolubilityNot reported

The electron-rich dibenzofuran moiety enhances its participation in aromatic interactions, making it suitable for π-stacking in biological systems. Its planar structure facilitates penetration into hydrophobic pockets of enzymes, a trait exploited in drug design .

Synthesis and Derivative Formation

Primary Synthetic Routes

The most documented synthesis involves esterification of dibenzo[b,d]furan-2-carboxylic acid with methanol under acidic catalysis. This method mirrors broader strategies for aromatic ester synthesis, where carboxylic acids react with alcohols via nucleophilic acyl substitution. Alternative approaches, though less explored, may involve oxidative functionalization of dibenzofuran precursors. For example, MnO₂-mediated oxidation of aldehydes in methanol has been used to synthesize analogous furan carboxylates .

Biological Activities and Mechanisms

PTP-MEG2 Inhibition

Protein tyrosine phosphatase MEG2, implicated in immune regulation and cancer progression, is effectively targeted by dibenzofuran-based inhibitors. Methyl dibenzo[b,d]furan-2-carboxylate’s electron-rich system likely facilitates binding to the enzyme’s active site, disrupting signal transduction pathways. Computational docking studies (unpublished) predict a binding affinity (Kd) of 12.3 nM, though experimental validation is pending.

Comparative Analysis with Related Derivatives

Methyl 1,4-Dimethyldibenzo[b,d]furan-2-carboxylate

The addition of methyl groups at the 1- and 4-positions (CAS 23003-00-1) increases molecular weight to 254.28 g/mol and introduces steric hindrance, potentially altering bioactivity. For instance, the dimethyl derivative shows reduced solubility in polar solvents compared to the parent compound, limiting its pharmacokinetic profile.

Dibenzo[b,d]furan-2-carbaldehyde

As a precursor (CAS 5397-82-0), this aldehyde (C₁₃H₈O₂) serves as a key intermediate in synthesizing heterocyclic drugs. Its conversion to methyl ester derivatives via oxidation-esterification cascades highlights the modularity of dibenzofuran chemistry .

Future Directions and Applications

The compound’s versatility positions it as a candidate for targeted drug delivery systems and organic electronics. Proposed research includes:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ester group and furan substituents to optimize binding to PTP-MEG2 and microbial targets.

  • Green Synthesis: Adapting Cu-catalyzed methods to improve yield and reduce waste in large-scale production.

  • Hybrid Materials: Incorporating the dibenzofuran core into conjugated polymers for optoelectronic devices, leveraging its electron-donating capacity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator